2-(Trifluoromethyl)cyclohexanesulfonic acid chloride
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Overview
Description
2-(Trifluoromethyl)cyclohexanesulfonic acid chloride is a chemical compound with the molecular formula C7H10ClF3O2S and a molecular weight of 250.67 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a cyclohexane ring, which is further bonded to a sulfonic acid chloride group. It is a clear, pale liquid known for its unique reactivity and selectivity, making it valuable in various research and industrial applications .
Preparation Methods
One common synthetic route includes the reaction of cyclohexane with trifluoromethyl sulfonyl chloride under specific conditions to yield the desired product . Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
2-(Trifluoromethyl)cyclohexanesulfonic acid chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include bases, acids, and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Trifluoromethyl)cyclohexanesulfonic acid chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)cyclohexanesulfonic acid chloride involves its ability to act as a strong electrophile due to the presence of the sulfonic acid chloride group. This allows it to react readily with nucleophiles, leading to the formation of various products. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
2-(Trifluoromethyl)cyclohexanesulfonic acid chloride can be compared with other similar compounds such as:
Trifluoromethanesulfonic acid: Known for its strong acidity and use as a catalyst in esterification reactions.
Trifluoromethyl sulfonyl chloride: Used as a source of trifluoromethyl radicals in photoredox catalysis.
Cyclohexanesulfonic acid chloride: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
The presence of the trifluoromethyl group in this compound makes it unique, providing enhanced stability and reactivity compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C7H10ClF3O2S |
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Molecular Weight |
250.67 g/mol |
IUPAC Name |
2-(trifluoromethyl)cyclohexane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H10ClF3O2S/c8-14(12,13)6-4-2-1-3-5(6)7(9,10)11/h5-6H,1-4H2 |
InChI Key |
XERHFIZAPJCPHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C(F)(F)F)S(=O)(=O)Cl |
Origin of Product |
United States |
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